![molecular formula C8F14 B14204627 1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane CAS No. 918409-19-5](/img/structure/B14204627.png)
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[321]octane is a highly fluorinated organic compound It is known for its unique structure, which includes a bicyclic framework with extensive fluorination
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the cyclization of a fluorinated linear precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, substitution reactions can occur, where fluorine atoms are replaced by other functional groups.
Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions can lead to hydrogenated or oxidized products, respectively.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Chemistry: Serves as a building block for synthesizing more complex fluorinated compounds.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and coatings that require high durability and resistance to harsh conditions.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane involves its interaction with various molecular targets. The extensive fluorination of the compound imparts unique electronic properties, allowing it to interact with specific enzymes or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic acid: Another highly fluorinated compound with similar properties.
Perfluorooctanesulfonic acid (PFOS): Known for its use in industrial applications and environmental persistence.
Perfluorooctanoic acid (PFOA): Widely studied for its environmental and health impacts.
Uniqueness
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane is unique due to its bicyclic structure and extensive fluorination, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications where high stability and resistance to degradation are required.
Propiedades
Número CAS |
918409-19-5 |
|---|---|
Fórmula molecular |
C8F14 |
Peso molecular |
362.06 g/mol |
Nombre IUPAC |
1,2,2,3,3,4,4,5,6,6,7,7,8,8-tetradecafluorobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8F14/c9-1-3(11,12)2(10,5(15,16)4(1,13)14)7(19,20)8(21,22)6(1,17)18 |
Clave InChI |
OYNPVYZYLUYCDR-UHFFFAOYSA-N |
SMILES canónico |
C12(C(C(C(C1(F)F)(F)F)(C(C(C2(F)F)(F)F)(F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


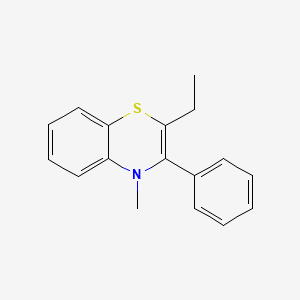
![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)
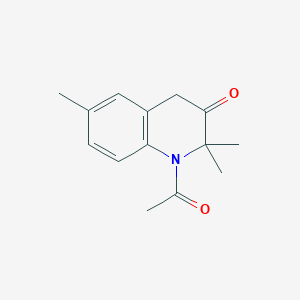
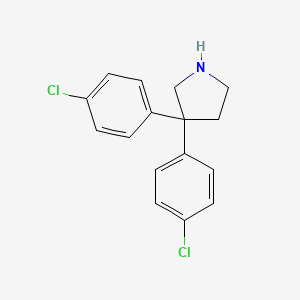
![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
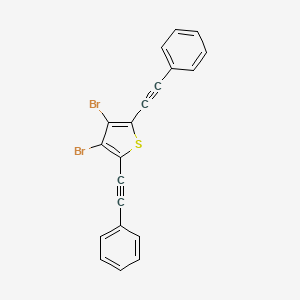
![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)

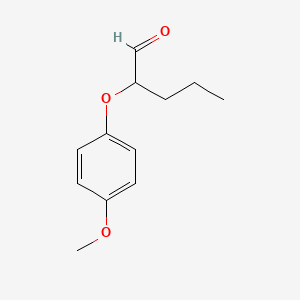

![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
